

A Comparative Analysis of Etch Residues from Hexafluorocyclobutene (c-C4F6) Plasma

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Compound of Interest

Compound Name: Hexafluorocyclobutene

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In the fabrication of advanced semiconductor devices, plasma etching is a critical process for defining intricate circuit patterns. **Hexafluorocyclobutene** (c-C4F6) has emerged as a promising etch gas, particularly for high-aspect-ratio etching of dielectric materials like silicon dioxide (SiO2). A key aspect of any plasma etching process is the formation of etch residues, typically fluorocarbon polymer films, which play a crucial role in achieving desired etch profiles and selectivity. This guide provides a comparative analysis of etch residues resulting from c-C4F6 plasma and other alternative fluorocarbon chemistries, supported by experimental data.

This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of plasma etching processes and the resulting surface chemistry, which can have implications for subsequent processing steps and device performance.

Comparative Performance of c-C4F6 Plasma

Hexafluorocyclobutene (c-C4F6) is an unsaturated fluorocarbon that offers a distinct advantage in plasma etching due to its lower global warming potential compared to saturated perfluorocarbons (PFCs) like octafluorocyclobutane (c-C4F8).^{[1][2]} The performance of c-C4F6 plasma is often benchmarked against c-C4F8 and other fluorocarbons.

Etch Rate and Selectivity

The etch rate of SiO2 and the selectivity to underlying materials like silicon (Si) or photoresist are critical metrics for an etching process. While c-C4F8/Ar plasmas generally exhibit a higher

SiO₂ etch rate than c-C₄F₆/Ar plasmas, c-C₄F₆/Ar plasmas demonstrate superior selectivity of SiO₂ over both photoresist and silicon.[3][4] For instance, at 90% Argon (Ar) dilution, the SiO₂/resist and SiO₂/Si etching selectivities are reported to be 4 and 9 for c-C₄F₆/Ar, respectively, compared to 2 and 5 for c-C₄F₈/Ar under identical conditions.[3] The addition of gases like Ar and O₂ can be used to tune the etching properties of c-C₄F₆ plasmas to achieve fine contact holes of approximately 100 nm in diameter.[1][5]

Etch Gas	Substrate	Etch Rate (nm/min)	Selectivity (SiO ₂ /Si)	Selectivity (SiO ₂ /Resist)	Reference
c-C ₄ F ₆ /Ar (90%)	SiO ₂	Lower than c-C ₄ F ₈ /Ar	9	4	[3]
c-C ₄ F ₈ /Ar (90%)	SiO ₂	Higher than c-C ₄ F ₆ /Ar	5	2	[3]
C ₄ F ₆	SiO ₂	~450	>10	~5	
c-C ₄ F ₈	SiO ₂	~500	~7	~4	
C ₅ F ₈	SiO ₂	~450	>10	~6	

Fluorocarbon Residue Characteristics

A significant difference between c-C₄F₆ and c-C₄F₈ plasmas lies in the characteristics of the fluorocarbon polymer film that is deposited during the etching process.

Etch Gas	Residue Thickness	F/C Ratio	Dominant Species	Reference
c-C ₄ F ₆ /Ar	~4 nm	Lower	CF ₂	[3][4]
c-C ₄ F ₈ /Ar	~2.8 nm	Higher	CF ₂	[3][4]

Ellipsometry and X-ray Photoelectron Spectroscopy (XPS) measurements indicate that the steady-state fluorocarbon layer is thicker for c-C₄F₆/Ar (~4 nm) compared to c-C₄F₈/Ar (~2.8 nm).[3][4] The fluorocarbon film produced in c-C₄F₆ plasma exhibits a higher CF₂ component.

[3] The addition of Ar to both c-C4F6 and c-C4F8 plasmas leads to a decrease in the fluorine content of the fluorocarbon layers.[3][4]

Experimental Methodologies

The characterization of etch residues from plasma processes involves a suite of surface-sensitive analytical techniques to determine the thickness, chemical composition, and bonding structure of the fluorocarbon films.

Plasma Etching Protocol

A typical plasma etching experiment is conducted in an inductively coupled plasma (ICP) or a capacitively coupled plasma (CCP) reactor. The process parameters are meticulously controlled to ensure reproducibility.

- **Gases:** A mixture of the primary fluorocarbon gas (e.g., c-C4F6, c-C4F8) with an inert gas like Argon (Ar) is commonly used. Oxygen (O2) may also be added to control the polymer deposition rate.
- **Pressure:** The process pressure is typically maintained in the range of a few to tens of millitorr (mTorr).
- **Power:** Radio frequency (RF) power is applied to generate and sustain the plasma. In ICP systems, separate power sources are often used for the plasma source and for biasing the substrate.
- **Substrate:** The material to be etched (e.g., a silicon wafer with a SiO2 layer and a photoresist mask) is placed on a temperature-controlled chuck.

Residue Analysis Techniques

Following the plasma etching process, the wafers are transferred to analytical chambers for residue characterization.

- **X-ray Photoelectron Spectroscopy (XPS):** This technique is used to determine the elemental composition and chemical bonding states of the fluorocarbon residue. By analyzing the core level spectra of Carbon (C 1s) and Fluorine (F 1s), the relative concentrations of different

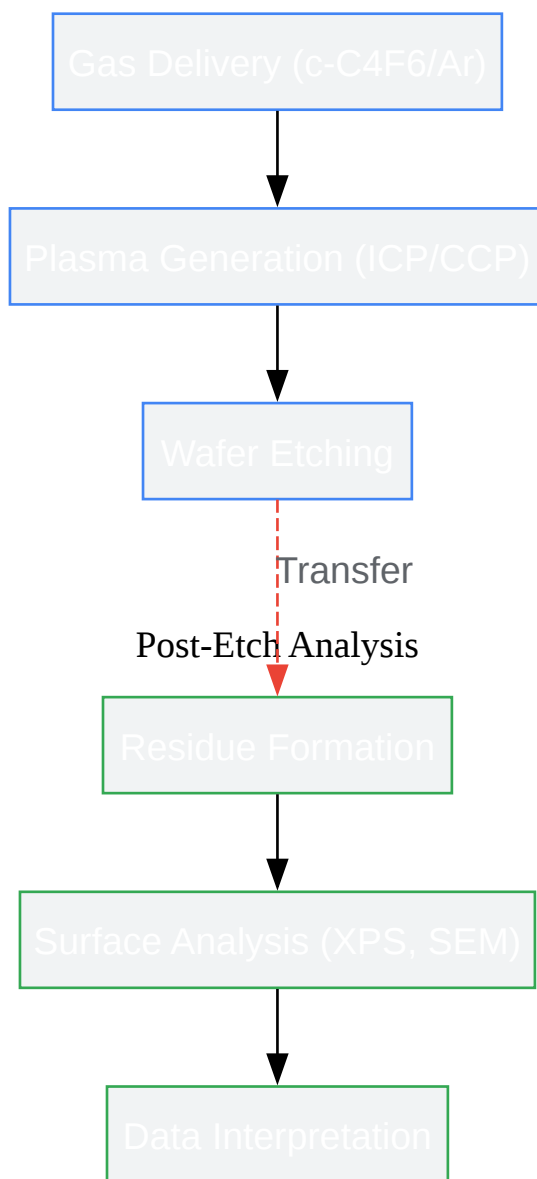
chemical moieties (e.g., C-C, C-CFx, CF, CF₂, CF₃) can be quantified, providing insights into the F/C ratio of the polymer film.[3][6]

- Ellipsometry: This optical technique is employed to measure the thickness of the thin fluorocarbon film deposited on the substrate.[3][4]
- Scanning Electron Microscopy (SEM): SEM is used to visualize the etch profiles of features like contact holes and to observe the morphology of the deposited residue.[2][7]
- Atomic Force Microscopy (AFM): AFM can be utilized to measure the surface roughness of the fluorocarbon polymer films.[1][5]

Visualizing the Process and Comparison

The following diagrams illustrate the general workflow of plasma etching and residue analysis, and a comparison of the key characteristics of c-C₄F₆ and c-C₄F₈ plasmas.

Plasma Etching Process

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Workflow of Plasma Etching and Residue Analysis

c-C4F6 Plasma	c-C4F8 Plasma
Lower F/C Ratio	Higher F/C Ratio
Thicker Residue (~4 nm)	Thinner Residue (~2.8 nm)
Higher Selectivity (SiO ₂ /Si & SiO ₂ /Resist)	Higher Etch Rate (SiO ₂)

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Comparison of c-C4F6 and c-C4F8 Plasma Etching

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